molecular formula C5H9ClN2O2 B3372354 Acetamide, 2-[(chloroacetyl)amino]-N-methyl- CAS No. 88866-74-4

Acetamide, 2-[(chloroacetyl)amino]-N-methyl-

Cat. No.: B3372354
CAS No.: 88866-74-4
M. Wt: 164.59 g/mol
InChI Key: UPWQKPBFPCWESB-UHFFFAOYSA-N
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Description

Acetamide, 2-[(chloroacetyl)amino]-N-methyl- is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by the presence of a chloroacetyl group attached to an acetamide moiety, with an additional N-methyl substitution. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[(chloroacetyl)amino]-N-methyl- typically involves the reaction of N-methylacetamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

N-methylacetamide+chloroacetyl chlorideAcetamide, 2-[(chloroacetyl)amino]-N-methyl-+HCl\text{N-methylacetamide} + \text{chloroacetyl chloride} \rightarrow \text{Acetamide, 2-[(chloroacetyl)amino]-N-methyl-} + \text{HCl} N-methylacetamide+chloroacetyl chloride→Acetamide, 2-[(chloroacetyl)amino]-N-methyl-+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of solvents such as dichloromethane or toluene can enhance the solubility of reactants and products, facilitating the reaction process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[(chloroacetyl)amino]-N-methyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

    Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

    Catalysts: Bases such as triethylamine or pyridine are often used to catalyze the reactions.

    Solvents: Dichloromethane, toluene, and ethanol are commonly used solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, substitution with an amine can yield a new amide derivative, while hydrolysis can produce a carboxylic acid.

Scientific Research Applications

Acetamide, 2-[(chloroacetyl)amino]-N-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with amino acid residues.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which Acetamide, 2-[(chloroacetyl)amino]-N-methyl- exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The chloroacetyl group is highly reactive and can form stable adducts with amino acids, proteins, and other biomolecules. This reactivity makes it a valuable tool in the study of enzyme mechanisms and protein function.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(chloroacetyl)-: Similar in structure but lacks the N-methyl substitution.

    Chloroacetamide: Contains a chloroacetyl group but lacks the additional acetamide moiety.

    N-Methylacetamide: Lacks the chloroacetyl group but shares the N-methyl substitution.

Uniqueness

Acetamide, 2-[(chloroacetyl)amino]-N-methyl- is unique due to the presence of both the chloroacetyl and N-methyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and biochemical research, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2O2/c1-7-5(10)3-8-4(9)2-6/h2-3H2,1H3,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWQKPBFPCWESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429423
Record name Acetamide, 2-[(chloroacetyl)amino]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88866-74-4
Record name Acetamide, 2-[(chloroacetyl)amino]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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